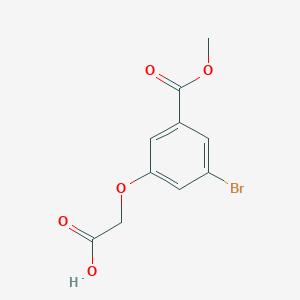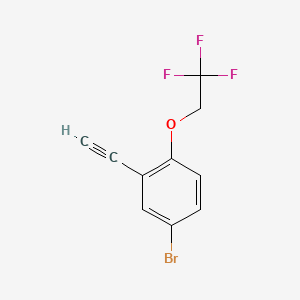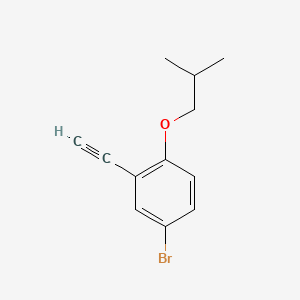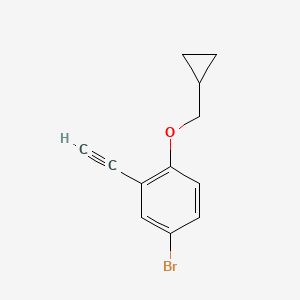
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is an organic compound that features a phenylacetic acid core with a triisopropylsilyl-protected hydroxymethyl group attached to the para position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid typically involves the protection of a hydroxymethyl group with a triisopropylsilyl group, followed by its attachment to a phenylacetic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The triisopropylsilyl group can be removed under acidic conditions, allowing for further functionalization of the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Formation of 2-(4-formylphenyl)acetic acid or 2-(4-carboxyphenyl)acetic acid.
Reduction: Formation of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)ethanol.
Substitution: Formation of 2-(4-hydroxymethylphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is largely dependent on its functional groups. The triisopropylsilyl group serves as a protective group, preventing unwanted reactions at the hydroxymethyl site. The phenylacetic acid core can participate in various chemical reactions, acting as a precursor to more complex molecules. The molecular targets and pathways involved would vary based on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
2-(4-Hydroxymethylphenyl)acetic acid: Lacks the triisopropylsilyl protection, making it more reactive.
2-(4-Methoxymethylphenyl)acetic acid: Features a methoxy group instead of a hydroxymethyl group, altering its reactivity and solubility.
2-(4-Bromomethylphenyl)acetic acid: Contains a bromomethyl group, making it suitable for different substitution reactions.
Uniqueness: 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is unique due to the presence of the triisopropylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions at other sites on the molecule.
Eigenschaften
IUPAC Name |
2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3Si/c1-13(2)22(14(3)4,15(5)6)21-12-17-9-7-16(8-10-17)11-18(19)20/h7-10,13-15H,11-12H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHGQMDDCOBNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone](/img/structure/B8231892.png)






![3,3'-Dibromo-2,2'-bibenzo[b]thiophene](/img/structure/B8231956.png)

